Rilzabrutinib is a highly selective, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor developed for immune-mediated diseases such as immune thrombocytopenia (ITP) [1]. While the active pharmaceutical ingredient (API) is predominantly the (E)-isomer, the synthesis of the cyanoacrylamide pharmacophore inherently produces a mixture of stereoisomers [2]. Rilzabrutinib, (Z)- (CAS: 1575596-29-0) represents the isolated Z-isomer. For procurement professionals and analytical chemists, securing the stereopure (Z)-isomer is critical for validating chiral chromatography methods, monitoring API purity, and conducting pharmacokinetic interconversion studies, as the compound exhibits distinct in vivo isomerization dynamics and a pH-dependent BCS Class IV solubility profile [1].
Substituting the isolated (Z)-isomer with a crude E/Z mixture or a closely related in-class analog like ibrutinib critically compromises both API manufacturing workflows and pharmacokinetic profiling [1]. The standard Knoevenagel condensation used in rilzabrutinib synthesis yields a 9:1 E/Z mixture, necessitating rigorous HPLC purification to isolate the API[1]. Using an uncharacterized crude mixture instead of the pure (Z)-isomer standard prevents accurate quantification of the Z-impurity, which must be strictly controlled in the final formulation. Furthermore, because the (Z)-isomer undergoes rapid in vivo interconversion to the (E)-isomer while maintaining comparable pharmacological activity, substituting it with irreversible BTK inhibitors or non-isomer-specific standards completely invalidates in vivo pharmacokinetic modeling and target occupancy assays [2].
The late-stage Knoevenagel condensation in the rilzabrutinib synthetic route produces a 9:1 mixture of E and Z isomers [1]. Isolating the active (E)-isomer requires specialized chiral chromatography. Procuring the pure (Z)-isomer provides the exact quantitative reference standard required to calibrate Chiralpak IC HPLC systems, ensuring the Z-isomer impurity is accurately quantified and separated from the API [1].
| Evidence Dimension | Stereoisomeric ratio in crude synthesis |
| Target Compound Data | Pure (Z)-isomer reference standard (0% E-isomer baseline) |
| Comparator Or Baseline | Crude synthetic Knoevenagel product (90% E-isomer / 10% Z-isomer) |
| Quantified Difference | Enables exact calibration to detect and separate the Z-isomer impurity from the final API |
| Conditions | Chiralpak IC HPLC purification monitoring |
Without the pure (Z)-isomer standard, manufacturers cannot validate the chiral separation efficiency required to achieve regulatory-grade API purity.
Pharmacokinetic studies reveal that the (Z)-isomer of rilzabrutinib undergoes significant in vivo interconversion to the (E)-isomer following oral administration in mammalian models [1]. Despite this conversion, both the E and Z isomers demonstrate comparable pharmacological activity against BTK [1]. Procuring the isolated (Z)-isomer is essential for conducting precise ADME profiling, as it allows researchers to quantify the exact rate of Z-to-E interconversion.
| Evidence Dimension | In vivo isomeric stability |
| Target Compound Data | (Z)-isomer (undergoes rapid in vivo conversion to E-isomer) |
| Comparator Or Baseline | (E)-isomer (maintains structural stability in vivo) |
| Quantified Difference | Comparable pharmacological activity despite distinct ADME interconversion profiles |
| Conditions | Oral dosing in mammalian pharmacokinetic models (rats/humans) |
Procuring the exact (Z)-isomer is mandatory for CROs and developers needing to map the complex in vivo interconversion dynamics of rilzabrutinib formulations.
Like the (E)-isomer, the core rilzabrutinib scaffold features a reversible covalent binding mechanism targeting the Cys481 residue of BTK, achieving an IC50 of approximately 1.3 nM [1]. In contrast to first-generation irreversible inhibitors like ibrutinib, rilzabrutinib maintains a slow off-rate (retaining approximately 79% BTK binding at 18 hours post-washout) while avoiding permanent kinase inactivation . This reversibility prevents the off-target platelet aggregation issues commonly associated with ibrutinib, providing a highly differentiated baseline for immune-mediated disease models[1].
| Evidence Dimension | Kinase binding mechanism and target retention |
| Target Compound Data | Rilzabrutinib scaffold (IC50 ~1.3 nM, reversible covalent, 79% retention at 18h) |
| Comparator Or Baseline | Ibrutinib (Irreversible covalent binding) |
| Quantified Difference | Eliminates permanent kinase inactivation while maintaining nanomolar potency |
| Conditions | In vitro BTK enzymatic assay and PBMC washout models |
Select this compound over older irreversible inhibitors to study prolonged BTK suppression without triggering irreversible off-target hematological toxicities.
Rilzabrutinib is classified as a BCS Class IV compound, characterized by high hydrophobicity, low permeability, and pH-dependent solubility[1]. Standard aqueous buffers are insufficient for in vivo dosing. To achieve a working solubility of 2.08 mg/mL or greater, the compound must be formulated using specific co-solvent systems, such as a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | ≥2.08 mg/mL in optimized co-solvent system |
| Comparator Or Baseline | Standard aqueous buffer (Insoluble / sub-therapeutic exposure) |
| Quantified Difference | Requires 10% DMSO + PEG300/Tween-80 system to achieve >2 mg/mL solubility |
| Conditions | Preclinical in vivo formulation preparation |
Buyers must anticipate the need for complex co-solvent systems to overcome the compound's BCS Class IV solubility limits during preclinical in vivo testing.
Directly utilizing the pure (Z)-isomer as a quantitative reference standard to calibrate Chiralpak IC HPLC columns, ensuring the E/Z mixture from the Knoevenagel condensation is properly resolved and API purity is maintained[1].
Deploying the (Z)-isomer in mammalian ADME models to quantify the rate of Z-to-E in vivo isomerization and assess its impact on sustained BTK target occupancy [2].
Using the rilzabrutinib scaffold as a baseline in biochemical assays to compare the efficacy and off-target safety of reversible covalent binding versus irreversible inhibitors like ibrutinib [3].
Utilizing the compound in excipient screening and co-solvent optimization studies (e.g., testing PEG300/Tween-80 mixtures) to improve the oral bioavailability of highly hydrophobic, pH-dependent kinase inhibitors .